N-(2-aminoethyl)-N-benzyl-N-ethylamine
Overview
Description
N-(2-aminoethyl)-N-benzyl-N-ethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzyl group
Mechanism of Action
Target of Action
Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) .
Mode of Action
For instance, N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cardiovascular disease and severe acute respiratory syndrome .
Result of Action
Based on its potential interaction with ace2, it could potentially influence processes related to cardiovascular disease and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-benzyl-N-ethylamine typically involves the reaction of benzyl chloride with N-ethyl-ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-benzyl-N-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are common reagents for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-aminoethyl)-N-benzyl-N-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound is similar in structure but contains a trimethoxysilane group, which imparts different chemical properties.
N-(2-aminoethyl)-1-aziridineethanamine: This compound has an aziridine ring, which makes it more reactive and suitable for different applications.
Uniqueness
N-(2-aminoethyl)-N-benzyl-N-ethylamine is unique due to its combination of an aminoethyl chain and a benzyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for use in various chemical reactions and applications.
Biological Activity
N-(2-aminoethyl)-N-benzyl-N-ethylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features an aminoethyl side chain and a benzyl moiety, which enhances its interaction with various biological targets. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃
- Molecular Weight : 233.32 g/mol
The unique combination of the amino group and the benzyl structure contributes to its potential pharmacological properties.
Anticonvulsant Properties
Research indicates that derivatives of N-benzyl compounds, including this compound, exhibit significant anticonvulsant activities. A study highlighted that certain N'-benzyl 2-substituted 2-amino acetamides showed pronounced effects in animal models for seizures, outperforming traditional anticonvulsants like phenobarbital in certain tests (ED50 = 13-21 mg/kg) . This suggests that this compound may possess similar or enhanced anticonvulsant properties.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that related compounds exhibit antiproliferative activity against various human cancer cell lines. For instance, a series of N-benzyl amides derived from salinomycin demonstrated potent anticancer effects against drug-resistant cell lines . The structural features of this compound could facilitate similar interactions with cancer targets, warranting further investigation.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body. The presence of the amino group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity. This property is crucial in drug design as it can lead to more effective therapeutics with fewer side effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Research has shown that modifications at specific positions on the benzyl ring can significantly affect biological activity. For example:
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased activity |
Electron-donating groups | Decreased activity |
Lengthening the linker between aryl moiety and nitrogen | Enhanced potency |
These insights are essential for guiding future synthetic efforts aimed at developing more potent derivatives .
Case Studies
- Anticonvulsant Study : In a comparative study involving various benzyl amides, it was found that specific substitutions at the benzyl position led to enhanced anticonvulsant properties compared to traditional treatments. The most effective compounds had ED50 values significantly lower than those of established drugs .
- Anticancer Evaluation : A series of N-benzyl amides were synthesized and screened against human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity against resistant strains . These findings suggest that this compound could be a valuable candidate in anticancer drug development.
Properties
IUPAC Name |
N'-benzyl-N'-ethylethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-13(9-8-12)10-11-6-4-3-5-7-11/h3-7H,2,8-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJQXIVCKIUMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29950-34-3 | |
Record name | (2-aminoethyl)(benzyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.